molecular formula C22H38O3 B12863992 4-tert-Butyl-1-cyclohexanecarboxylic anhydride CAS No. 25774-37-2

4-tert-Butyl-1-cyclohexanecarboxylic anhydride

Cat. No.: B12863992
CAS No.: 25774-37-2
M. Wt: 350.5 g/mol
InChI Key: VEYUWLYNXXBCSH-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C22H38O3 It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-tert-butylcyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-tert-butylcyclohexanecarboxylic acid.

    Substitution: Can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, often with a catalytic amount of acid or base.

    Substitution: Amines or alcohols, typically under mild heating.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Hydrolysis: 4-tert-Butylcyclohexanecarboxylic acid.

    Substitution: Amides or esters, depending on the nucleophile.

    Reduction: Corresponding alcohol.

Scientific Research Applications

4-tert-Butyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-Butyl-1-cyclohexanecarboxylic anhydride exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the anhydride reacts with water to form the corresponding acid. In substitution reactions, the anhydride reacts with nucleophiles to form amides or esters. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanecarboxylic acid: The parent acid of the anhydride.

    Cyclohexanecarboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.

    4-tert-Butylcyclohexanone: A ketone derivative with different reactivity.

Uniqueness

4-tert-Butyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of both the tert-butyl group and the anhydride functional group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

25774-37-2

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

(4-tert-butylcyclohexanecarbonyl) 4-tert-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C22H38O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h15-18H,7-14H2,1-6H3

InChI Key

VEYUWLYNXXBCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)C(C)(C)C

Origin of Product

United States

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